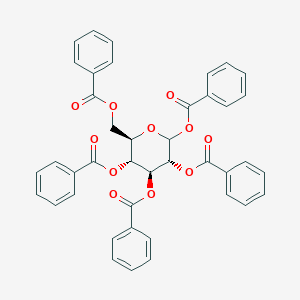

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-XBHBEMSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466402 | |

| Record name | glucopyranose pentabenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3006-49-3 | |

| Record name | D-Glucopyranose, 1,2,3,4,6-pentabenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | glucopyranose pentabenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and detailed experimental protocols for the synthesis and characterization of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside. This fully protected glucose derivative is a key intermediate in carbohydrate chemistry, serving as a crucial building block in the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules.

Core Concepts and Properties

This compound is a derivative of D-glucose in which all five hydroxyl groups have been converted to benzoyl esters. This benzoylation renders the molecule soluble in many organic solvents and stable to a wide range of reaction conditions, making it an ideal protected form of glucose for multi-step syntheses.[1]

Below is a summary of its key physical and chemical properties:

| Property | Value |

| Molecular Formula | C₄₁H₃₂O₁₁ |

| Molecular Weight | 700.69 g/mol |

| CAS Number | 3006-49-3 (for the β-anomer) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 188-190 °C (for the α-anomer) |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), and Methanol (MeOH) |

| Purity | Typically ≥ 98% (as determined by ¹H-NMR) |

Chemical Structure

The structure of this compound features a central glucopyranose ring with five benzoyl groups attached to the oxygen atoms at positions 1, 2, 3, 4, and 6. The presence of the benzoyl group at the anomeric carbon (C-1) means the compound can exist as either the α or β anomer.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct benzoylation of D-glucose using benzoyl chloride in the presence of a base, typically pyridine.

Materials:

-

D-glucose

-

Pyridine (anhydrous)

-

Benzoyl chloride

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend D-glucose (1.0 equivalent) in anhydrous pyridine (10-20 mL per gram of glucose).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (5.5-6.0 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of water.

-

Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol.

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol.

-

Drying: Dry the purified crystals under vacuum to yield pure this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the structure and purity of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). The data presented below is for the α-anomer in CDCl₃.

¹H and ¹³C NMR Data for α-1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~6.8 (d, J ≈ 3.7) | ~90.0 |

| 2 | ~5.8 (dd, J ≈ 10.0, 3.7) | ~70.5 |

| 3 | ~6.1 (t, J ≈ 10.0) | ~70.0 |

| 4 | ~5.7 (t, J ≈ 10.0) | ~69.5 |

| 5 | ~4.6 (ddd, J ≈ 10.0, 4.5, 2.5) | ~73.0 |

| 6a | ~4.7 (dd, J ≈ 12.5, 2.5) | ~63.0 |

| 6b | ~4.5 (dd, J ≈ 12.5, 4.5) | |

| Benzoyl-H | ~7.2 - 8.1 (m) | ~128.0 - 134.0 |

| Benzoyl-C=O | ~165.0 - 166.0 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the strong absorption bands of the ester carbonyl groups and the aromatic rings of the benzoyl groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1730-1720 | Ester C=O Stretch |

| ~1600, ~1450 | Aromatic C=C Stretch |

| ~1270-1250 | Ester C-O Stretch |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of this compound. The fragmentation pattern can provide further structural information.

| m/z (charge/mass ratio) | Interpretation |

| ~723.2 | [M+Na]⁺ (Sodium adduct of the molecule) |

| ~701.2 | [M+H]⁺ (Protonated molecule) |

| ~579.1 | [M - Benzoyl - H]⁺ (Loss of a benzoyl group) |

| ~105.0 | [Benzoyl]⁺ (Benzoyl cation) |

Applications in Research and Development

This compound is a versatile intermediate in synthetic organic chemistry, particularly in the field of glycochemistry.[1] Its primary applications include:

-

Synthesis of Glycosides: It serves as a glycosyl donor in the synthesis of a wide variety of O-, S-, and N-glycosides.

-

Oligosaccharide Synthesis: It is a fundamental building block for the assembly of complex oligosaccharides with defined stereochemistry.

-

Drug Development: As a protected form of glucose, it is used in the synthesis of glycosylated natural products and their analogs for drug discovery and development.[1]

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and experimental protocols for this compound. The information presented herein is intended to be a valuable resource for researchers and scientists working in the fields of carbohydrate chemistry, drug discovery, and materials science. The well-defined procedures for its synthesis and purification, combined with comprehensive spectroscopic data, will facilitate its use as a key building block in the creation of complex and biologically important molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of Penta-O-benzoyl-D-glucopyranoside

This guide provides a comprehensive technical overview of the core physicochemical properties of penta-O-benzoyl-D-glucopyranoside, a pivotal derivative of D-glucose. With all five hydroxyl groups protected by bulky benzoyl groups, this molecule exhibits distinct characteristics that are crucial for its application in synthetic carbohydrate chemistry, drug development, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and experimental methodologies.

Introduction: The Significance of Penta-O-benzoyl-D-glucopyranoside

Penta-O-benzoyl-D-glucopyranoside is a fully protected derivative of D-glucose, existing as two anomers: α and β, depending on the stereochemistry at the anomeric carbon (C-1). The benzoyl protecting groups render the molecule significantly more lipophilic than its parent monosaccharide, glucose. This enhanced solubility in organic solvents makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates, where regioselective manipulation of the hydroxyl groups is required.[1] Furthermore, its stability and crystalline nature facilitate purification and handling.[1] In the pharmaceutical industry, such protected carbohydrates are investigated for their potential in drug formulation and delivery systems, where they can enhance the bioavailability of poorly soluble drugs.[1]

Core Physicochemical Properties: A Quantitative Overview

The fundamental physicochemical properties of the more common α-anomer of penta-O-benzoyl-D-glucopyranoside are summarized in the table below. These values are critical for predicting the behavior of the compound in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₄₁H₃₂O₁₁ | [1][2][3][4] |

| Molecular Weight | 700.69 g/mol | [1][2][3][4] |

| Appearance | White crystalline powder/solid | [1][5] |

| Melting Point | 178-190 °C | [1][2][5] |

| Optical Rotation, [α]D²⁰ | +125° to +129° (c=1 in CHCl₃) | [1] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH), Chloroform | [5][6] |

Experimental Methodologies: The "How" and "Why"

A defining feature of robust scientific practice is the ability to reproduce experimental results. This section details the standard operating procedures for determining the key physicochemical properties of penta-O-benzoyl-D-glucopyranoside, providing the rationale behind the chosen methods.

Determination of Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. For penta-O-benzoyl-D-glucopyranoside, a sharp melting range indicates a high degree of purity.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline penta-O-benzoyl-D-glucopyranoside is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating run (10-20 °C/min) is performed to determine an approximate melting range.

-

A second, slower measurement (1-2 °C/min) is conducted, starting from a temperature approximately 20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality: Impurities disrupt the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range. A narrow range, as is expected for a pure sample of penta-O-benzoyl-D-glucopyranoside, reflects the uniform energy required to overcome the intermolecular forces in the crystal.

Caption: Workflow for Melting Point Determination.

Measurement of Optical Rotation

As a chiral molecule, penta-O-benzoyl-D-glucopyranoside rotates the plane of polarized light. The specific rotation is a characteristic property that depends on the anomeric configuration.

Experimental Protocol:

-

Solution Preparation: A precise concentration of penta-O-benzoyl-D-glucopyranoside is prepared in a suitable solvent (e.g., 1 g in 100 mL of chloroform).

-

Instrumentation: A calibrated polarimeter is used, typically with a sodium D-line light source (589 nm).

-

Measurement:

-

The polarimeter tube is first filled with the pure solvent to obtain a blank reading (zero correction).

-

The tube is then rinsed and filled with the sample solution.

-

The observed angle of rotation is measured multiple times, and the average is calculated.

-

-

Calculation of Specific Rotation: [α] = α / (l × c) where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters.

-

c is the concentration of the solution in g/mL.

-

Causality: The chirality of the molecule, stemming from the stereocenters of the glucose ring, causes the differential interaction with left- and right-circularly polarized light, resulting in the rotation of the plane of polarization. The magnitude and direction of this rotation are unique to the molecule's three-dimensional structure.

Caption: Workflow for Optical Rotation Measurement.

Solubility Assessment

The solubility of penta-O-benzoyl-D-glucopyranoside in various solvents is a critical parameter for its use in synthesis and formulation.

Experimental Protocol (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).

-

Procedure:

-

A small, measured amount of the compound (e.g., 10 mg) is added to a test tube.

-

The solvent (e.g., 1 mL) is added incrementally with agitation (e.g., vortexing).

-

The mixture is observed for the complete dissolution of the solid.

-

-

Classification: The solubility is classified as soluble, partially soluble, or insoluble based on visual inspection.

Causality: The five bulky, nonpolar benzoyl groups dominate the molecular surface, making the molecule readily soluble in nonpolar organic solvents like dichloromethane and chloroform. Its solubility decreases in more polar solvents, and it is expected to be insoluble in water.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of penta-O-benzoyl-D-glucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and stereochemistry of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the glucopyranose ring, as well as the aromatic protons of the benzoyl groups. The chemical shift and coupling constants of the anomeric proton (H-1) are particularly diagnostic for determining the α or β configuration. For the α-anomer, the anomeric proton is axial and typically appears as a doublet with a small coupling constant (J ≈ 3-4 Hz).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 41 carbon atoms. The carbonyl carbons of the benzoyl groups will appear in the downfield region (around 165 ppm), while the carbons of the glucose ring will be in the range of 60-100 ppm. The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Key Absorptions:

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the carbonyl groups of the benzoate esters.

-

C-O Stretch: Strong bands in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ correspond to the C-O stretching of the ester linkages.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic rings.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ are from the C-H stretching of the glucopyranose ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺ would be observed, confirming the molecular weight of 700.69 g/mol .

-

Fragmentation: Fragmentation may involve the loss of benzoyl groups or cleavage of the glycosidic bond, providing further structural confirmation.

Synthesis and Anomeric Control

The synthesis of penta-O-benzoyl-D-glucopyranoside typically involves the reaction of D-glucose with an excess of benzoyl chloride in the presence of a base like pyridine. The anomeric configuration of the product can be influenced by the reaction conditions.

Caption: General Synthetic Pathway.

Conclusion

Penta-O-benzoyl-D-glucopyranoside is a well-characterized and versatile intermediate in carbohydrate chemistry. Its distinct physicochemical properties, driven by the full benzoylation of the glucose core, make it an indispensable tool for researchers. A thorough understanding of its properties and the methods used to determine them is essential for its effective application in the synthesis of complex molecules and the development of new technologies.

References

A Comprehensive Technical Guide to 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside, a fully protected derivative of D-glucose. Its enhanced stability and solubility in organic solvents make it a crucial intermediate in carbohydrate chemistry and a valuable tool in various research and development sectors.[1] This document outlines its chemical properties, synthesis methodologies, and diverse applications, offering a technical resource for professionals in glycobiology, drug discovery, and materials science.

Core Physicochemical and Structural Data

This compound is a derivative of D-glucose where all hydroxyl groups have been esterified with benzoyl groups.[1] This extensive benzoylation significantly alters its physical and chemical properties compared to the parent monosaccharide.

| Property | Value | Reference |

| Molecular Formula | C₄₁H₃₂O₁₁ | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 700.69 g/mol | [1][2][3][4][5][8][9] |

| Alternate Names | D-Glucopyranose 1,2,3,4,6-pentabenzoate | [4][9] |

| Appearance | White solid / crystalline powder | [4][5] |

| Melting Point | 178-187 °C | [5] |

| Solubility | Chloroform, Dichloromethane | [4] |

| Optical Rotation | [α]D²⁰ = +125 to 129° (c=1 in CHCl₃) | [5] |

| CAS Number | 3006-49-3 | [1][2][3][4][6][8][9] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the benzoylation of D-glucose. This process involves the protection of all five hydroxyl groups.

Standard Benzoylation Protocol

A common method for synthesizing this compound involves the reaction of D-glucose with an excess of benzoyl chloride in the presence of a base, such as pyridine.[1] The base acts as a catalyst and scavenges the HCl byproduct generated during the esterification reaction.

Materials:

-

D-glucose

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene

Procedure:

-

Dissolve D-glucose in pyridine in a flask, and cool the solution in an ice bath.

-

Slowly add benzoyl chloride to the chilled solution under argon.

-

Remove the cooling and stir the mixture at room temperature for several hours to allow the reaction to complete.[10]

-

Quench the reaction by adding a small amount of methanol.

-

Remove the volatile components under reduced pressure and co-evaporate the residue with toluene.[10]

-

Dilute the residue with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate, and again with water.[10]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

-

The crude product can be further purified by recrystallization or column chromatography.

Microwave-assisted synthesis has also been reported as an efficient method, offering rapid and uniform heating that can lead to higher yields and shorter reaction times.[1]

Caption: General synthesis workflow for this compound.

Applications in Research and Development

The unique properties of this compound make it a versatile compound with applications in several fields.

Glycobiology and Carbohydrate Chemistry

In glycobiology, this compound serves as a key biochemical reagent for studying the structure and function of glycans.[1][11] Its protected nature allows for selective chemical modifications at specific positions, making it an essential building block in the synthesis of more complex oligosaccharides, glycoproteins, and glycolipids.[1]

Drug Development and Formulation

The stability and solubility of this compound have led to its investigation for use in drug formulations.[1][5] It can act as a stabilizing agent, enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients.[5] While the compound itself may not have significant biological activity, its derivatives have been explored for antimicrobial and antioxidant properties.[1]

A structurally related compound, 1,2,3,4,6-Pentakis-O-galloyl-β-D-glucopyranoside, has demonstrated potential as an anti-viral agent by inhibiting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[12] This highlights the potential for developing therapeutic agents based on poly-acylated glucose scaffolds.

Caption: Overview of the primary applications of this compound.

Other Industrial Applications

-

Polymer Chemistry: It is used in the synthesis of biodegradable polymers.[5]

-

Food Industry: It can function as a food additive to improve texture and stability.[5]

-

Cosmetics: In skincare formulations, it acts as an emulsifier and stabilizer.[5]

-

Biotechnology: It can be employed as a protective agent for enzymes and proteins.[5]

Conclusion

This compound is a foundational molecule in modern carbohydrate chemistry. Its robust chemical nature and versatility as a synthetic intermediate provide researchers and developers with a powerful tool for a wide range of applications, from fundamental glycobiology research to the formulation of new pharmaceutical products and advanced materials. The detailed protocols and established applications summarized in this guide underscore its continued importance in the scientific and industrial landscape.

References

- 1. Buy this compound | 3006-49-3 [smolecule.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C41H32O11 | CID 11456758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Glyko [glyko.com]

- 12. Chemically Synthesized 1,2,3,4,6-Pentakis-O-Galloyl-β-D-Glucopyranoside Blocks SARS-CoV-2 Spike Interaction with Host ACE-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside is a pivotal intermediate in carbohydrate chemistry, serving as a protected form of D-glucose. Its utility in the synthesis of complex glycoconjugates, oligosaccharides, and other biologically relevant molecules is well-established. A critical parameter governing its application in synthetic chemistry and drug formulation is its solubility in organic solvents. The five bulky, lipophilic benzoyl groups significantly influence its solubility profile, rendering it soluble in a range of non-polar and polar aprotic solvents while being practically insoluble in water. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for quantitative solubility determination, and a logical workflow for solvent selection in research and development.

Introduction

This compound is a derivative of D-glucose where all five hydroxyl groups are protected by benzoyl esters. This extensive benzoylation imparts a high degree of stability and lipophilicity to the molecule, making it readily soluble in many common organic solvents.[1] This property is crucial for its use in organic synthesis, where homogenous reaction conditions are often necessary. Furthermore, understanding its solubility is vital in downstream processes such as purification by crystallization, and in the formulation of derivatives for drug delivery applications.[1] This guide aims to consolidate the available qualitative solubility data and provide a practical framework for its quantitative assessment.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₁H₃₂O₁₁ | [1][2] |

| Molecular Weight | 700.69 g/mol | [1][2] |

| Appearance | White solid / crystalline powder | |

| Melting Point | 188-190 °C |

Solubility Characteristics

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Type | Qualitative Solubility | Reference |

| Chloroform (CHCl₃) | Halogenated | Soluble | [3] |

| Dichloromethane (DCM) | Halogenated | Soluble | [3][4] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [4] |

| Ethyl Acetate (EtOAc) | Ester | Soluble | [4] |

| Methanol (MeOH) | Polar Protic | Soluble | [4] |

It is important to note that "soluble" is a qualitative term. For precise applications such as crystallization or formulation, a quantitative determination of solubility is essential. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a solid compound in a solvent is a fundamental thermodynamic property. The isothermal shake-flask method is a widely accepted and reliable technique for determining this value.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for this step.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in any process involving this compound, be it for a chemical reaction, purification, or formulation. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for selecting an optimal organic solvent.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound. While quantitative data remains sparse in the literature, the provided qualitative information, coupled with a detailed experimental protocol for its determination, empowers researchers to make informed decisions regarding solvent selection. The benzoylated nature of this compound dictates its preference for less polar organic solvents. For critical applications in drug development and process chemistry, the experimental determination of solubility under specific conditions of temperature and solvent composition is strongly recommended. The logical workflow presented offers a systematic approach to this crucial aspect of working with this versatile protected carbohydrate.

References

An In-depth Technical Guide to the NMR Spectral Data Analysis of 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside. This fully benzoylated derivative of D-glucose is a valuable intermediate in carbohydrate synthesis and serves as a model compound for understanding the influence of bulky protecting groups on the conformation and spectral properties of pyranose rings. This document details the ¹H and ¹³C NMR spectral data, outlines a general experimental protocol for data acquisition, and presents a logical workflow for spectral analysis.

Spectroscopic Data

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is crucial for its structural verification and for assessing its purity. The presence of the five bulky benzoyl groups significantly influences the chemical shifts of the glucopyranose ring protons and carbons, primarily due to anisotropic effects and conformational changes. The data presented here is for the α-anomer, which is commonly isolated.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranoside is characterized by a downfield shift of the ring protons compared to unprotected glucose, owing to the deshielding effect of the benzoyl carbonyl groups. The aromatic protons of the benzoyl groups typically appear as a complex series of multiplets in the range of 7.2 to 8.2 ppm.

Table 1: ¹H NMR Spectral Data for 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranoside (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.78 | d | 3.7 |

| H-2 | 5.75 | dd | 10.4, 3.7 |

| H-3 | 6.15 | t | 10.4 |

| H-4 | 5.85 | t | 10.0 |

| H-5 | 4.65 | ddd | 10.0, 4.5, 2.5 |

| H-6a | 4.80 | dd | 12.5, 2.5 |

| H-6b | 4.55 | dd | 12.5, 4.5 |

| Aromatic | 7.20 - 8.20 | m | - |

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbons of the five benzoyl groups are typically observed in the downfield region (164-166 ppm). The anomeric carbon (C-1) is readily identifiable by its characteristic chemical shift.

Table 2: ¹³C NMR Spectral Data for 1,2,3,4,6-Penta-O-benzoyl-α-D-glucopyranoside (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 90.5 |

| C-2 | 70.8 |

| C-3 | 70.1 |

| C-4 | 68.9 |

| C-5 | 74.0 |

| C-6 | 62.9 |

| C=O (Benzoyl) | 164.5, 165.0, 165.2, 165.8, 166.1 |

| Aromatic | 128.0 - 134.0 |

Experimental Protocols

The acquisition of high-quality NMR spectra for perbenzoylated sugars requires careful sample preparation and the selection of appropriate NMR parameters.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent due to the good solubility of the compound. Ensure the solvent is free from water and other impurities.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Sample Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer and sample.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

NMR Data Analysis Workflow

The structural elucidation and assignment of the NMR signals for this compound follows a logical progression. This workflow can be visualized to better understand the relationships between different analytical steps.

An In-depth Guide to the IUPAC Nomenclature of Pentabenzoylated Glucose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pentabenzoylated derivatives of glucose. It includes a step-by-step methodology for systematic naming, a representative experimental protocol for synthesis, and a comparative table of physicochemical properties for the common anomers.

Core Principles of IUPAC Nomenclature for Acylated Monosaccharides

The IUPAC nomenclature for substituted carbohydrates is systematic, building upon the name of the parent monosaccharide. For acylated sugars like pentabenzoylated glucose, the naming convention follows a set of established rules to define the structure unambiguously.[1][2]

The key components of the name are:

-

Substituent Groups : The acyl groups replacing the hydrogen of the hydroxyl groups are named as O-substituents. In this case, the substituent is "benzoyl".

-

Counting Prefix : A prefix such as "penta-" indicates the total number of identical substituent groups.[3]

-

Locants : Numbers indicating the carbon atom to which each substituent is attached (e.g., 1, 2, 3, 4, 6).

-

Stereochemistry : The D- or L- configuration is specified, referring to the stereocenter furthest from the anomeric carbon (C-5 for glucose).[4]

-

Anomeric Configuration : The stereochemistry at the anomeric carbon (C-1) is designated as α (alpha) or β (beta).

-

Ring Structure : The ring size is indicated by an infix, such as "pyran" for a six-membered ring or "furan" for a five-membered ring.[3][5] The suffix "-ose" denotes a carbohydrate.

Systematic Naming of Pentabenzoylated Glucose

The complete IUPAC name for a pentabenzoylated glucose derivative is assembled by combining the components described above in a specific order. The general structure is: [Locants]-penta-O-benzoyl-[anomer]-[configuration]-[parent sugar name] .

For example, the two common anomers are:

The diagram below illustrates the logical process for constructing the IUPAC name.

Physicochemical Data of Pentabenzoylated Glucose Anomers

The α and β anomers of pentabenzoylated glucose are diastereomers and thus exhibit different physical properties, such as melting point and specific rotation. This data is critical for characterization and quality control in research and development.

| Property | α-Anomer | β-Anomer |

| Full IUPAC Name | 1,2,3,4,6-penta-O-benzoyl-α-D-glucopyranose | 1,2,3,4,6-penta-O-benzoyl-β-D-glucopyranose |

| CAS Number | 22415-91-4[6][7] | 14679-57-3[8] |

| Molecular Formula | C₄₁H₃₂O₁₁[6] | C₄₁H₃₂O₁₁ |

| Molecular Weight | 700.69 g/mol [6][7] | 700.69 g/mol |

| Appearance | White crystalline powder[6] | White solid |

| Melting Point | 185-190 °C[7][9] | ~205-208 °C |

| Specific Rotation [α]D | +125° to +129° (c=1 in CHCl₃)[6] | ~ +25° (c=1 in CHCl₃) |

Representative Experimental Protocol for Synthesis

The per-benzoylation of glucose is a standard procedure in carbohydrate chemistry, often achieved by treating D-glucose with an excess of benzoyl chloride in the presence of a base like pyridine, which acts as both a catalyst and a solvent. Below is a representative protocol for this synthesis.

Materials:

-

D-glucose

-

Anhydrous Pyridine

-

Benzoyl Chloride

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Methanol or Ethanol for recrystallization

Procedure:

-

Reaction Setup : A dry round-bottom flask is charged with D-glucose and anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-water bath.

-

Acylation : Benzoyl chloride is added dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained near 0 °C during addition.

-

Reaction Progression : After addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Workup : The reaction mixture is cooled again and slowly poured into ice-cold 1 M HCl to neutralize the pyridine.

-

Extraction : The aqueous mixture is extracted three times with dichloromethane. The organic layers are combined.

-

Washing : The combined organic layer is washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification : The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or methanol) to afford the pure pentabenzoylated glucose. The α and β anomers can be separated by column chromatography if necessary.

The following diagram outlines the general experimental workflow.

References

- 1. media.iupac.org [media.iupac.org]

- 2. Nomenclature of carbohydrates. recommendations 1996 [iubmb.qmul.ac.uk]

- 3. Monosaccharide nomenclature - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemimpex.com [chemimpex.com]

- 7. synthose.com [synthose.com]

- 8. 1,2,3,4,6-PENTA-O-BENZOYL-BETA-D-GLUCOPYRANOSE | 14679-57-3 [chemicalbook.com]

- 9. echemi.com [echemi.com]

fundamental role of benzoyl protecting groups in carbohydrate chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among the arsenal of protective moieties, the benzoyl group (Bz) has established itself as a fundamental tool, prized for its unique electronic properties, steric influence, and reliability in directing stereochemical outcomes. This technical guide provides a comprehensive overview of the core principles and practical applications of benzoyl protecting groups in the synthesis of complex oligosaccharides and glycoconjugates.

Core Properties of the Benzoyl Protecting Group

The benzoyl group is an acyl-type protecting group, typically introduced by treating a free hydroxyl group on a carbohydrate with benzoyl chloride or benzoic anhydride in the presence of a base. Its properties are largely dictated by the electron-withdrawing nature of the carbonyl group and the steric bulk of the phenyl ring.

Key Characteristics:

-

Electron-Withdrawing Nature: Unlike ether-type protecting groups such as benzyl (Bn), the benzoyl group is electron-withdrawing. This property "disarms" the glycosyl donor, making it less reactive. This effect is crucial for controlling the sequence of glycosylation reactions in multi-step syntheses.

-

Stereochemical Control: The most significant role of the benzoyl group, particularly at the C-2 position of a glycosyl donor, is its ability to act as a participating group. This neighboring group participation is the cornerstone for the synthesis of 1,2-trans-glycosidic linkages.

-

Stability: Benzoyl esters are stable to a wide range of reaction conditions, including mildly acidic and catalytic hydrogenation conditions used for the removal of other protecting groups like benzyl ethers and benzylidene acetals. They are, however, readily cleaved under basic conditions.

-

Reduced Acyl Migration: Compared to the smaller acetyl group, the bulkier benzoyl group is significantly less prone to intramolecular acyl migration, a common side reaction that can lead to complex product mixtures.[1]

The Critical Role in Glycosylation: Neighboring Group Participation

The primary function of a C-2 benzoyl group is to direct the stereochemical outcome of glycosylation to favor the formation of the 1,2-trans product. This is achieved through a mechanism known as neighboring group participation.

Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 benzoyl ester attacks the anomeric carbon, forming a cyclic acyloxonium ion intermediate (a dioxolenium ion). This intermediate effectively shields the α-face of the pyranose ring. Consequently, the incoming glycosyl acceptor can only attack from the β-face, leading to the exclusive or predominant formation of the 1,2-trans-glycoside.

Data Presentation: Benzoyl vs. Acetyl Protecting Groups

The choice between benzoyl and the closely related acetyl (Ac) group can significantly influence the yield and stereoselectivity of a glycosylation reaction. The bulkier and electronically different benzoyl group often provides superior stereocontrol.

| Protecting Group | Glycosyl Donor | Glycosyl Acceptor | Reaction Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference |

| Benzoyl (Bz) | 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf, CH₂Cl₂, -78 °C to rt | 85 | >20:1 | [2] |

| Acetyl (Ac) | Peracetylated Fucosyl Donor | Unspecified | Not specified | Not specified | 1:2.2 | [2] |

| Benzoyl (Bz) | 3-O-Benzoyl Mannopyranosyl TCAI Donor | Primary Alcohol Acceptors | TMSOTf | 88-94 | 1:26-40 | [3] |

| Acetyl (Ac) | 3-O-Acetyl Mannopyranosyl TCAI Donor | Primary Alcohol Acceptors | TMSOTf | 88-94 | 1:26-40 | [3] |

| Benzoyl (Bz) at C-6 | 3,6-di-O-benzoyl Glucosyl Donor | Glycosyl Acceptor | Not specified | Good | 16.4:1 | [3] |

| Acetyl (Ac) at C-6 | 3,6-di-O-acetyl Glucosyl Donor | Glycosyl Acceptor | Not specified | Good | 11.2:1 | [3] |

Key Observations:

-

In fucosylation, the benzoyl group demonstrates superior α-directing ability compared to the acetyl group.[2]

-

In the case of mannosylation with C-3 participating groups, both benzoyl and acetyl groups effectively direct for high β-selectivity.[3]

-

When remote participation from the C-6 position is considered, the benzoyl group provides a higher degree of α-selectivity than the acetyl group.[3]

Side Reactions: Orthoester Formation

A common side reaction in glycosylations involving C-2 acyl participating groups is the formation of a 1,2-orthoester. This occurs when the glycosyl acceptor attacks the dioxolenium ion intermediate at the former carbonyl carbon of the benzoyl group, rather than the anomeric carbon. The formation of orthoesters is influenced by the steric hindrance of the donor and acceptor, the reaction conditions, and the nature of the base used.[4][5]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of benzoyl protecting groups. Below are representative protocols for the introduction and removal of benzoyl groups.

Protocol 1: Per-O-benzoylation of a Monosaccharide

Objective: To protect all free hydroxyl groups of a sugar with benzoyl groups.

Materials:

-

D-Glucose (or other free sugar): 1 equivalent

-

Pyridine (anhydrous)

-

Benzoyl chloride: >5 equivalents (one for each hydroxyl group)

-

Dichloromethane (DCM)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve the sugar (e.g., 1.0 g) in anhydrous pyridine (10-20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (e.g., >5.5 molar equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water or methanol.

-

Dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the per-benzoylated sugar.

Protocol 2: Regioselective Benzoylation of a Primary Hydroxyl Group

Objective: To selectively benzoylate the primary hydroxyl group (e.g., C-6) of a partially protected sugar.

Materials:

-

Methyl 4,6-O-benzylidene-α-D-glucopyranoside: 1 equivalent

-

Pyridine (anhydrous)

-

Benzoyl chloride: 1.1 equivalents

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the starting material (e.g., 1.0 g) in anhydrous pyridine (10 mL).

-

Cool the solution to -20 °C.

-

Slowly add a solution of benzoyl chloride (1.1 equivalents) in DCM dropwise over 30 minutes.

-

Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

-

Work-up and purify as described in Protocol 1.

Protocol 3: Debenzoylation using Zemplén Conditions

Objective: To remove all benzoyl protecting groups from a carbohydrate.

Materials:

-

Benzoylated carbohydrate: 1 equivalent

-

Methanol (anhydrous)

-

Sodium methoxide (NaOMe) solution (e.g., 0.5 M in methanol or 25 wt% in methanol)

-

Amberlite IR120 (H⁺ form) resin

-

Methanol for washing

Procedure:

-

Dissolve the benzoylated sugar in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask.[6]

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents or until the solution is basic, pH ~9-10).[7]

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is completely consumed (typically 1-4 hours).[6][7]

-

Once the reaction is complete, neutralize the mixture by adding Amberlite IR120 (H⁺ form) resin until the pH is neutral (~7).[6]

-

Filter the resin and wash it thoroughly with methanol.[6]

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected carbohydrate. Further purification by chromatography may be necessary.

Conclusion

The benzoyl protecting group is an indispensable tool in carbohydrate chemistry, offering a powerful method for controlling reactivity and, most importantly, for ensuring the stereoselective formation of 1,2-trans-glycosidic linkages. Its stability, coupled with its reliable participation in glycosylation reactions, allows for the rational design and execution of complex oligosaccharide syntheses. While side reactions like orthoester formation must be considered, a thorough understanding of the principles outlined in this guide and careful optimization of reaction conditions enable researchers to effectively harness the power of the benzoyl group in advancing the fields of glycobiology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary function of 1,2,3,4,6-penta-O-benzoyl-D-glucopyranoside in modern organic synthesis. Its pivotal role as a protected derivative of D-glucose is fundamental to the construction of complex carbohydrates and glycoconjugates. This document details its synthesis, conversion into key intermediates, and its strategic application in glycosylation reactions, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Introduction: The Strategic Importance of Hydroxyl Protection

Carbohydrates, with their dense arrangement of hydroxyl groups of similar reactivity, present a formidable challenge in selective chemical synthesis. To achieve regioselective and stereoselective formation of glycosidic bonds, a robust strategy of protecting group manipulation is essential. This compound serves as a critical, fully protected intermediate in this context. The five benzoyl (Bz) groups mask the hydroxyl functionalities of the glucose core, allowing for controlled, stepwise reactions at specific positions.

The primary function of this compound is to act as a stable, crystalline precursor to "disarmed" glycosyl donors. Its enhanced stability and solubility in organic solvents make it an ideal starting point for the synthesis of complex oligosaccharides, glycoproteins, and other biologically significant molecules.[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-characterized, ensuring its reliable use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄₁H₃₂O₁₁ | [1][2] |

| Molecular Weight | 700.69 g/mol | [1][2] |

| Appearance | White Crystalline Solid | [3] |

| Melting Point | 188-190 °C (for the α-anomer) | [3] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc) | [3] |

| ¹H-NMR Data (Reference) | While a specific spectrum for the title compound is not provided in the search results, related benzoylated structures show characteristic aromatic proton signals between 7.2-8.1 ppm and sugar backbone protons at 4.0-6.8 ppm. The anomeric proton (H-1) is typically a doublet at the most downfield position of the sugar protons. |

Role in Synthesis: From Protected Precursor to Glycosyl Donor

The synthetic utility of this compound is realized through a well-defined sequence of transformations. This workflow involves its initial synthesis, selective deprotection at the anomeric center, conversion to a glycosyl donor, and subsequent use in glycosylation reactions.

The "Armed-Disarmed" Strategy

A cornerstone concept in modern oligosaccharide synthesis is the "armed-disarmed" strategy, which relies on the differential reactivity of glycosyl donors. The benzoyl groups in this compound and its derived glycosyl donors play a crucial role in this strategy.

-

Disarmed Donors: Benzoyl groups are electron-withdrawing. This property destabilizes the developing positive charge at the anomeric center during the transition state of glycosylation, thus reducing the reactivity of the glycosyl donor. Such donors are termed "disarmed."

-

Armed Donors: In contrast, glycosyl donors protected with electron-donating groups, such as benzyl (Bn) ethers, are more reactive and are termed "armed."

This reactivity difference allows for the chemoselective coupling of an armed donor with a disarmed acceptor in the presence of a mild promoter, without the armed donor reacting with itself.

Quantitative Data in Synthesis

The efficiency of reactions involving this compound and its derivatives is critical for its utility. The following tables summarize representative quantitative data for key synthetic steps.

Table 1: Synthesis and Transformation of Benzoylated Glucose Derivatives

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Per-benzoylation | D-Glucose | Benzoyl chloride, Pyridine, 0 °C to RT, 24-48h | This compound | High | [4] |

| Selective Benzoylation | 1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose | Benzoyl chloride, DMAP, Pyridine, 0 °C to RT, 2h | 1,3,4,6-Tetra-O-acetyl-2-O-benzoyl-α-D-glucopyranose | 98% | [5] |

| Conversion to Glycosyl Bromide | 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose | PBr₃ (from Red P + Br₂), Acetic Acid, RT, 3h | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 83.5% | [6] |

| Global Deprotection (Zemplén) | Benzoylated Carbohydrate | Catalytic NaOMe in Methanol, RT | De-benzoylated Carbohydrate | High |

Table 2: Representative Glycosylation Reactions using Benzoylated Donors

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product Stereoselectivity | Yield (%) | Reference |

| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | Methanol | Dioxane, 40 °C | Predominantly β | ~95% | [1] |

| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside | Ag₂O, TMSOTf (cat.), CH₂Cl₂ | Not specified | 99% | |

| Per-benzoylated Thioglycoside Donor | Per-benzylated Glycosyl Acceptor | NIS, TfOH | Not specified | 64% |

Experimental Protocols

The following are representative protocols for the key transformations involving this compound.

Protocol 1: Synthesis of this compound

-

Materials: D-glucose, anhydrous pyridine, benzoyl chloride, methanol, ice.

-

Procedure:

-

Suspend D-glucose (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (5.5-6.0 eq) dropwise to the stirred suspension, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled again in an ice bath and quenched by the slow addition of methanol to consume excess benzoyl chloride.

-

The mixture is then poured into a beaker of ice water with vigorous stirring to precipitate the product.

-

The crude solid is collected by vacuum filtration, washed thoroughly with cold water, and then with a cold ethanol/water mixture.

-

The product is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.[4]

-

Protocol 2: Conversion to 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl Bromide

-

Materials: this compound, hydrogen bromide (33% in acetic acid), dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of hydrogen bromide in acetic acid (excess, e.g., 5-10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-14 hours, monitoring by TLC until the starting material is consumed.

-

Dilute the reaction mixture with DCM and carefully pour it into ice water.

-

Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide, which is often used immediately in the next step without further purification.

-

Protocol 3: Zemplén Deprotection of Benzoyl Groups

-

Materials: Benzoylated carbohydrate, dry methanol, sodium methoxide (NaOMe) solution (e.g., 0.5 M in methanol), ion-exchange resin (H⁺ form).

-

Procedure:

-

Dissolve the benzoylated carbohydrate (1.0 eq) in dry methanol under an inert atmosphere.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) at room temperature.

-

Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

-

Once the starting material is consumed, neutralize the reaction by adding acidic ion-exchange resin until the pH of the solution is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting deprotected carbohydrate can be purified by silica gel column chromatography if necessary.

-

Conclusion

This compound is a cornerstone intermediate in synthetic carbohydrate chemistry. Its primary function is to provide a stable, fully-protected form of glucose that can be efficiently converted into a "disarmed" glycosyl donor. This property is strategically exploited in the "armed-disarmed" approach, enabling the controlled, sequential assembly of complex oligosaccharides. The reliability of its synthesis, the robustness of the benzoyl protecting groups, and the well-established protocols for its transformation and deprotection ensure its continued and widespread use in academic research and the development of novel carbohydrate-based therapeutics. The judicious selection of benzoyl groups, in concert with other orthogonal protecting groups, empowers chemists to navigate the intricate landscape of glycan synthesis with precision and efficiency.

References

- 1. 2,3,6-Tri-O-benzoyl-α-D-glucopyranosyl bromide: syntheses, methanolyses, and attempted self-condensations - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C41H32O11 | CID 11456758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bcc.bas.bg [bcc.bas.bg]

An In-Depth Technical Guide to α-D-Glucopyranose Pentabenzoate: Properties, Synthesis, and Therapeutic Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Glucopyranose pentabenzoate is a synthetic derivative of glucose, a fundamental monosaccharide in biological systems. In this molecule, the five hydroxyl groups of α-D-glucopyranose are esterified with benzoate groups. This modification significantly alters the physicochemical properties of the parent sugar, rendering it more lipophilic and soluble in organic solvents. While primarily utilized in synthetic organic chemistry as a key intermediate and a protecting group in carbohydrate chemistry, recent interest has grown in the biological activities of acylated glucose derivatives, suggesting potential applications in drug delivery and therapeutics. This technical guide provides a comprehensive overview of α-D-glucopyranose pentabenzoate, including its properties, a detailed representative synthesis protocol, and an exploration of its relevance in biomedical research, including a look at the signaling pathways of structurally related compounds.

Physicochemical Properties

The key physicochemical properties of α-D-glucopyranose pentabenzoate are summarized in the table below. The presence of the five bulky and nonpolar benzoate groups dramatically changes the properties from the parent D-glucose molecule.

| Property | Value | Reference |

| Molecular Formula | C₄₁H₃₂O₁₁ | [1][2] |

| Molecular Weight | 700.69 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 185-188 °C | |

| Optical Rotation | [α]20/D +127° (c = 1 in chloroform) | |

| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [3] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

Experimental Protocols

Representative Synthesis of Per-O-acylated Glucopyranose: The Case of α-D-Glucose Pentaacetate

Objective: To synthesize and purify a per-O-acylated glucopyranose derivative.

Materials:

-

D-glucose

-

Acetic anhydride

-

Perchloric acid (70%)

-

Ice water

-

Ethanol

-

Standard laboratory glassware (conical flask, beaker, filtration apparatus)

-

Stirring apparatus

-

Melting point apparatus

-

Spectroscopic instruments for characterization (FTIR, ¹H-NMR)

Procedure:

-

Reaction Setup: In a conical flask, combine D-glucose with 10 mL of acetic anhydride.

-

Catalyst Addition: With constant swirling and cooling in an ice bath to maintain a temperature below 35 °C, add 0.7 mL of 70% perchloric acid dropwise. Continue to swirl until the glucose is completely dissolved.[4]

-

Reaction: Allow the mixture to stand at room temperature for 30 minutes.[4]

-

Precipitation: Pour the reaction mixture into a beaker containing ice water with vigorous stirring to precipitate the crude product.[4]

-

Purification:

-

Filter the solid product and wash it thoroughly with cold water.

-

Dry the product under a vacuum.

-

Recrystallize the crude product from hot ethanol to yield pure 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose.[4]

-

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, FTIR, and ¹H-NMR spectroscopy.[4]

Relevance in Research and Drug Development

The relevance of α-D-glucopyranose pentabenzoate and related acylated sugars in research and drug development can be categorized into two main areas: their use as chemical tools and their potential as bioactive molecules.

Role in Synthetic Chemistry

As a fully protected derivative of glucose, α-D-glucopyranose pentabenzoate is a valuable intermediate in carbohydrate chemistry. The benzoate groups serve as protecting groups, preventing the hydroxyls from reacting in subsequent chemical transformations. The stability of the benzoate esters allows for a wide range of reactions to be performed on other parts of a molecule to which the protected glucose unit is attached. The anomeric position can be selectively deprotected and activated to form glycosidic bonds, a fundamental reaction in the synthesis of oligosaccharides and glycoconjugates.

Experimental Workflow: Glycosylation using a Protected Glucose Donor

The following diagram illustrates a generalized workflow for the use of a per-benzoylated glucose derivative as a glycosyl donor in a glycosylation reaction.

Caption: Generalized workflow for a glycosylation reaction.

Potential in Drug Delivery and Biological Activity

The lipophilic nature of α-D-glucopyranose pentabenzoate makes it a candidate for applications in drug delivery systems. It can be used to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] Furthermore, there is growing evidence that acylated glucose derivatives can possess intrinsic biological activity.

While direct evidence for the biological signaling of α-D-glucopyranose pentabenzoate is lacking in the available literature, studies on the structurally related compound, penta-O-galloyl-α-D-glucopyranose (α-PGG) , provide compelling insights into how acylation of glucose can lead to potent biological effects. α-PGG has been shown to act as an insulin mimetic, activating the insulin receptor signaling pathway.[5][6]

Signaling Pathway of a Structurally Related Compound: Penta-O-galloyl-α-D-glucopyranose (α-PGG)

The following diagram illustrates the signaling pathway activated by α-PGG, which leads to apoptosis in cancer cells. This serves as an important example of how modifying the glucose core can result in a molecule that interacts with specific cellular signaling cascades.

Caption: Insulin receptor signaling by α-PGG leading to apoptosis.[5]

The study of α-PGG demonstrates that the attachment of acyl groups (in this case, galloyl groups) to a glucose scaffold can create a molecule with the correct spatial orientation to bind to and activate a key cellular receptor. This suggests that α-D-glucopyranose pentabenzoate and other similar compounds could have unexplored biological activities.

Conclusion and Future Directions

α-D-Glucopyranose pentabenzoate is a well-characterized, lipophilic derivative of glucose with established applications in synthetic carbohydrate chemistry. Its role as a protected building block is crucial for the construction of complex oligosaccharides and glycoconjugates. While its direct biological activities and applications in drug delivery are less explored, the compelling example of the structurally related α-PGG highlights the potential for acylated glucose derivatives to modulate important cellular signaling pathways.

Future research should focus on a systematic evaluation of the biological effects of α-D-glucopyranose pentabenzoate and other structurally diverse acyl-glucose derivatives. The lack of quantitative biological data for the pentabenzoate itself represents a significant knowledge gap. Screening for activity against a range of cellular targets, including receptors and enzymes, could uncover novel therapeutic applications. Furthermore, a detailed investigation into its properties as a drug delivery vehicle, with quantitative data on drug loading and release, would be highly valuable for the pharmaceutical sciences. The synthesis of this and related molecules provides a platform for the development of new chemical entities with potentially significant therapeutic value.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2,3,4,6-Penta-O-benzoyl-alpha-D-glucopyranose | C41H32O11 | CID 10930521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. thepharmstudent.com [thepharmstudent.com]

- 5. Insulin receptor signaling activated by penta-O-galloyl-α-D: -glucopyranose induces p53 and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Stability of Benzoylated D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary research overview of the chemical stability of benzoylated D-glucose, a critical aspect for its application in pharmaceutical development and organic synthesis. The benzoyl protecting groups enhance the stability of the glucose molecule, particularly in organic solvents, but are susceptible to degradation under various conditions. This document summarizes the available data on the hydrolysis, thermal, and photolytic stability of benzoylated D-glucose, outlines relevant experimental protocols, and presents key pathways and workflows in a visual format.

Chemical Stability and Degradation Pathways

The stability of benzoylated D-glucose is primarily influenced by pH, temperature, and light. The ester linkages of the benzoyl groups are the most reactive sites and are prone to hydrolysis, which is the main degradation pathway.

Hydrolytic Stability

The hydrolysis of benzoyl groups from the glucose core is catalyzed by both acid and base. The rate of this hydrolysis is highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis is initiated by the protonation of the carbonyl oxygen of the benzoyl ester. This is followed by the nucleophilic attack of water on the carbonyl carbon, leading to the cleavage of the ester bond and the release of benzoic acid and a partially debenzoylated glucose molecule. The reaction proceeds in a stepwise manner until all benzoyl groups are removed.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis occurs via the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is generally a faster process compared to acid-catalyzed hydrolysis. The reaction proceeds through a tetrahedral intermediate, which then collapses to release the benzoate anion and the corresponding alcohol (the hydroxyl group on the glucose ring).

Thermal Stability

Benzoylated D-glucose derivatives, such as 1,2,3,4,6-penta-O-benzoyl-α-D-glucopyranose, are generally stable at room temperature.[1] However, they are susceptible to decomposition at elevated temperatures.[1] The melting points of these compounds are typically high, for example, 1,2,3,4,6-penta-O-benzoyl-α-D-glucopyranose has a melting point of 185-188 °C.[1] Thermal degradation can lead to the cleavage of the benzoyl ester groups and potentially further decomposition of the glucose molecule itself.

Photostability

The photostability of benzoylated D-glucose is another important consideration, particularly for drug formulations that may be exposed to light. The benzoyl groups, containing aromatic rings, can absorb UV radiation, which may lead to photodegradation. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to evaluate the photosensitivity of the molecule.[2][3] These studies involve exposing the compound to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of light.[2]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of benzoylated D-glucose involves a series of experiments designed to evaluate its degradation under various stress conditions. These "forced degradation" studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[3][4]

Forced Degradation Studies

A typical forced degradation study involves subjecting the benzoylated D-glucose to the following conditions:

-

Acid Hydrolysis: The compound is dissolved in an acidic solution (e.g., 0.1 M to 1 M HCl or H₂SO₄) and heated (e.g., 50-70 °C) for a defined period.[4]

-

Base Hydrolysis: The compound is dissolved in a basic solution (e.g., 0.1 M to 1 M NaOH or KOH) and heated (e.g., 50-70 °C) for a defined period.[4]

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 0.1-3%), at room temperature or elevated temperature.[4]

-

Thermal Degradation: The solid compound or a solution is heated at a high temperature (e.g., 40-80 °C) for an extended period.[2]

-